molecular formula C18H17Cl2F3N4O B1411393 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide CAS No. 1311279-57-8

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide

Cat. No.: B1411393
CAS No.: 1311279-57-8
M. Wt: 433.3 g/mol
InChI Key: QCBAQDKQGAQHID-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine moiety with chloro and trifluoromethyl substituents, and a carboxylic acid amide group attached to a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridine moiety: Starting with a chlorinated pyridine derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.

    Piperazine ring formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the piperazine-pyridine intermediate.

    Amide bond formation: The intermediate is further reacted with 4-chlorophenyl isocyanate to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-fluoro-phenyl)-amide
  • 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-bromo-phenyl)-amide

Uniqueness

Compared to similar compounds, 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its stability and potential interactions with biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4O/c19-13-1-3-14(4-2-13)25-17(28)27-7-5-26(6-8-27)11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAQDKQGAQHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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